Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
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Overview
Description
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic compound with the molecular formula C₂₅H₄₂N₂O₆ and a molecular weight of 466.611 g/mol . This compound is known for its applications in the production of polyurethanes and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps:
Preparation of Butane-1,4-diol: This can be synthesized through the hydrogenation of maleic anhydride or succinic acid.
Synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: This involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then further reacted with formaldehyde and hydrogen cyanide.
Formation of Oxepan-2-one: This is typically synthesized through the ring-opening polymerization of ε-caprolactone.
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures up to 10 atm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butane-1,4-diol can undergo oxidation to form butyrolactone.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with alcohols to form urethanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Alcohols and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Butyrolactone
Reduction: Amines
Substitution: Urethanes
Scientific Research Applications
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Biology: Employed in the development of biodegradable polymers for medical applications.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects primarily through the formation of urethane linkages. The isocyanate groups react with hydroxyl groups to form urethane bonds, which are crucial in the formation of polyurethanes. These reactions typically involve nucleophilic attack on the carbon of the isocyanate group, followed by the formation of a stable urethane linkage.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with butanediol and 1,1’-methylenebis(4-isocyanatocyclohexane)
- 1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane), methyloxirane, and oxirane
Uniqueness
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is unique due to its specific combination of functional groups, which allows for the formation of highly cross-linked and durable polymeric materials. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Properties
CAS No. |
53504-41-9 |
---|---|
Molecular Formula |
C25H42N2O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
InChI |
InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
InChI Key |
ZECDNEGVMOSZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO |
Related CAS |
53504-41-9 |
Origin of Product |
United States |
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